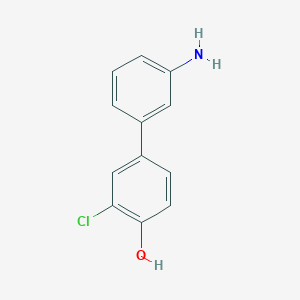
2-Chloro-5-(2-formylphenyl)phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-(2-formylphenyl)phenol, 95% (2C5FPP) is a chemical compound used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 88-90 °C, and is soluble in water and ethanol. 2C5FPP is a common reagent in organic synthesis, and has a wide range of applications in the fields of materials science, pharmaceuticals, and biochemistry.
科学的研究の応用
2-Chloro-5-(2-formylphenyl)phenol, 95% is used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, and is used to synthesize a variety of compounds, such as pharmaceuticals, materials, and dyes. It is also used in the synthesis of polymers, and has been used to synthesize polyamide-imide copolymers and polyurethane-based materials. 2-Chloro-5-(2-formylphenyl)phenol, 95% has also been used in the synthesis of nanomaterials, such as carbon nanotubes and graphene.
作用機序
2-Chloro-5-(2-formylphenyl)phenol, 95% is a nucleophilic reagent, meaning that it can react with other molecules to form new compounds. It is a strong nucleophile, meaning that it is highly reactive and can form strong bonds with other molecules. 2-Chloro-5-(2-formylphenyl)phenol, 95% can act as a catalyst in organic reactions, and can be used to catalyze a variety of reactions, including the condensation of aldehydes and ketones, the oxidation of primary and secondary alcohols, and the reduction of nitro compounds.
Biochemical and Physiological Effects
2-Chloro-5-(2-formylphenyl)phenol, 95% has been studied for its potential biochemical and physiological effects. Studies have shown that 2-Chloro-5-(2-formylphenyl)phenol, 95% can act as an inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. Inhibition of MAO can lead to an increase in the levels of these neurotransmitters, which can have a variety of effects on the body.
実験室実験の利点と制限
2-Chloro-5-(2-formylphenyl)phenol, 95% is a versatile reagent that can be used in a variety of laboratory experiments. It is relatively inexpensive and easy to obtain, and is stable under normal laboratory conditions. However, it is important to note that 2-Chloro-5-(2-formylphenyl)phenol, 95% is a strong nucleophile, and can react with other molecules in unexpected ways. It is also important to note that 2-Chloro-5-(2-formylphenyl)phenol, 95% is a strong oxidizing agent, and should be handled with caution in the laboratory.
将来の方向性
The potential applications of 2-Chloro-5-(2-formylphenyl)phenol, 95% are vast, and there are a number of future directions that could be explored. One potential area of research is the use of 2-Chloro-5-(2-formylphenyl)phenol, 95% as a catalyst in organic reactions. Another potential area of research is the use of 2-Chloro-5-(2-formylphenyl)phenol, 95% as an inhibitor of MAO, and the potential therapeutic applications of this inhibition. Additionally, 2-Chloro-5-(2-formylphenyl)phenol, 95% could be used to synthesize new materials, such as polymers, nanomaterials, and dyes. Finally, 2-Chloro-5-(2-formylphenyl)phenol, 95% could be used to develop new pharmaceuticals and drugs.
合成法
2-Chloro-5-(2-formylphenyl)phenol, 95% can be synthesized through a variety of methods. The most common method is a two-step reaction that involves the condensation of 2-chloro-5-formylphenol with 2-chloro-5-nitrophenol. In the first step, 2-chloro-5-formylphenol is reacted with sodium hydroxide to form 2-chloro-5-nitrophenol. In the second step, the 2-chloro-5-nitrophenol is reacted with anhydrous sodium acetate to form 2-chloro-5-(2-formylphenyl)phenol.
特性
IUPAC Name |
2-(4-chloro-3-hydroxyphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-12-6-5-9(7-13(12)16)11-4-2-1-3-10(11)8-15/h1-8,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDYDEFOEVXWRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685854 |
Source


|
| Record name | 4'-Chloro-3'-hydroxy[1,1'-biphenyl]-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(2-formylphenyl)phenol | |
CAS RN |
1261919-37-2 |
Source


|
| Record name | 4'-Chloro-3'-hydroxy[1,1'-biphenyl]-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














